1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Description
Historical Context and Development
The development of this compound represents a significant milestone in the evolution of pyrazole-containing heterocyclic compounds. The foundational work for this compound class traces back to the pioneering contributions of Ludwig Knorr, who first coined the term "pyrazole" in 1883. This early nomenclature established the framework for what would become one of the most important classes of nitrogen-containing heterocycles in medicinal chemistry.
Building upon Knorr's initial work, Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole synthesis from acetylene and diazomethane. This methodology provided the fundamental synthetic principles that would later be adapted and refined for the preparation of more complex pyrazolopyridine structures. The historical progression from simple pyrazole synthesis to the sophisticated tetrahydropyrazolopyridine derivatives represents decades of methodological advancement and structural optimization.
The emergence of pyrazolopyridines as medicinally relevant compounds gained significant momentum in the latter half of the twentieth century. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, demonstrating that these structures occur naturally and suggesting their potential biological significance. This discovery sparked increased interest in synthetic pyrazole derivatives and their potential therapeutic applications.
Contemporary development of the specific this compound scaffold has been driven by systematic structure-activity relationship studies. Research teams have employed structure-guided computational screening and optimization techniques to develop this compound as part of focused libraries targeting specific biological pathways. The compound's development represents a convergence of traditional heterocyclic chemistry principles with modern drug discovery methodologies.
Nomenclature and Classification in Heterocyclic Chemistry
The systematic nomenclature of this compound reflects its complex bicyclic structure and provides crucial information about its chemical identity. The compound belongs to the broader class of pyrazolopyridines, which are fused heterocyclic systems combining pyrazole and pyridine rings. The specific designation "pyrazolo[4,3-c]pyridine" indicates the precise fusion pattern between these two heterocyclic components.
The numerical designation [4,3-c] in the name specifies the exact positions where the pyrazole and pyridine rings are fused together. This nomenclature system, established by the International Union of Pure and Applied Chemistry, ensures unambiguous identification of the compound's structure. The "tetrahydro" prefix indicates that four hydrogen atoms have been added across double bonds in the pyridine portion of the molecule, resulting in a saturated six-membered ring.
Chemical databases recognize this compound under multiple synonyms, reflecting various naming conventions and registry systems. The PubChem database lists several alternative names including "1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid" and related derivatives. This multiplicity of names demonstrates the compound's significance across different research contexts and its presence in various chemical databases.
The compound's molecular formula C₇H₁₂ClN₃ provides essential compositional information, indicating the presence of seven carbon atoms, twelve hydrogen atoms, one chlorine atom (from the hydrochloride salt), and three nitrogen atoms. This formula distinguishes it from related structures and provides crucial information for analytical identification and characterization purposes.
Table 1: Chemical Classification and Identification Data
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₂ClN₃ |
| Molecular Weight | 173.64 g/mol |
| Chemical Abstract Service Number | 1392271-80-5 |
| PubChem Compound Identifier | Various entries for different salt forms |
| Heterocycle Classification | Pyrazolopyridine, bicyclic azole |
Structural Significance in Pyrazolopyridine Research
The structural architecture of this compound represents a sophisticated integration of multiple heterocyclic design principles. The compound features a pyrazole ring fused to a saturated pyridine ring, creating a bicyclic system that combines the properties of both component heterocycles. This structural arrangement provides multiple sites for chemical modification and biological interaction.
The tetrahydropyridine component of the molecule introduces conformational flexibility that distinguishes this compound from fully aromatic pyrazolopyridine analogs. Research has demonstrated that this conformational freedom can be crucial for biological activity, as it allows the molecule to adopt optimal binding conformations when interacting with protein targets. The saturated nature of the pyridine ring also provides opportunities for introducing additional substituents at the nitrogen atom, enabling systematic structure-activity relationship studies.
Synthetic methodologies for constructing the pyrazolopyridine core have evolved to address regioselectivity challenges inherent in heterocycle formation. The Knorr pyrazole synthesis, adapted for pyrazolopyridine construction, has proven particularly valuable for accessing these structures with controlled regiochemistry. Advanced synthetic approaches employ electron-withdrawing groups to direct cyclization selectivity, ensuring formation of the desired [4,3-c] fusion pattern rather than alternative regioisomers.
Crystallographic studies of related pyrazolopyridine structures have revealed important conformational preferences and intermolecular interactions. These structural insights inform rational drug design efforts and help predict the three-dimensional shapes these molecules adopt in biological environments. The ability to control and predict molecular conformation represents a crucial advantage in pharmaceutical development.
Table 2: Structural Features and Synthetic Considerations
| Structural Element | Significance |
|---|---|
| Pyrazole Ring | Provides aromatic character and hydrogen bonding capability |
| Tetrahydropyridine Ring | Introduces conformational flexibility and modification sites |
| N-Methyl Substitution | Modulates basicity and pharmacokinetic properties |
| Hydrochloride Salt Form | Enhances aqueous solubility and chemical stability |
| Bicyclic Framework | Creates rigid scaffold for biological recognition |
Importance in Contemporary Chemical Research
Contemporary chemical research has identified this compound and related structures as privileged scaffolds in medicinal chemistry. This designation reflects their exceptional ability to provide access to bioactive molecules across diverse therapeutic areas. Recent investigations have demonstrated the utility of this scaffold in developing inhibitors for various protein-protein interactions and enzymatic targets.
The compound has emerged as a valuable starting point for structure-based drug design efforts targeting specific biological pathways. Computational screening approaches have identified pyrazolopyridine derivatives as promising hits in various therapeutic areas, leading to systematic optimization campaigns that leverage the structural versatility of this scaffold. These efforts have yielded compounds with improved potency and selectivity profiles compared to initial screening hits.
Synthetic accessibility represents another crucial factor in the contemporary importance of this compound class. The development of regioselective synthetic routes has made it possible to efficiently access diverse analogs for biological evaluation. One-step synthetic approaches and improved purification methods have enhanced the efficiency of structure-activity relationship studies, accelerating the identification of optimized analogs.
The compound's role in contemporary research extends beyond traditional small molecule drug discovery to include applications in chemical biology and probe development. Researchers have utilized pyrazolopyridine scaffolds to develop tool compounds for studying biological pathways and validating therapeutic targets. These applications demonstrate the broader scientific utility of this structural class beyond immediate pharmaceutical applications.
Recent advances in synthetic methodology have enabled the preparation of increasingly complex pyrazolopyridine derivatives with enhanced biological properties. The development of completely regioselective synthetic routes has addressed historical challenges in accessing specific regioisomers, enabling more focused structure-activity relationship studies. These methodological improvements have directly translated into enhanced drug discovery capabilities and expanded chemical space exploration.
Table 3: Contemporary Research Applications and Significance
| Research Area | Application |
|---|---|
| Protein-Protein Interaction Inhibition | Development of selective modulators for therapeutic targets |
| Enzyme Inhibition | Creation of potent and selective enzymatic inhibitors |
| Chemical Biology | Tool compound development for pathway studies |
| Structure-Activity Relationships | Systematic optimization of biological properties |
| Synthetic Methodology | Development of efficient and selective synthetic routes |
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-10-7-2-3-8-4-6(7)5-9-10;/h5,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMQMNPGKTYDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856736 | |
| Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392271-80-5 | |
| Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and therapeutic applications based on recent studies.
- IUPAC Name : this compound
- Molecular Formula : C8H12ClN3
- Molecular Weight : 173.64 g/mol
- CAS Number : 1881331-05-0
Antiinflammatory Effects
Research has demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anti-inflammatory activity. In particular, studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Pyrazolo Derivative A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Pyrazolo Derivative B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Pyrazolo Derivative C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that the compound may be effective in treating conditions characterized by inflammation due to its ability to inhibit the COX pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have indicated that certain pyrazolo[4,3-c]pyridine derivatives can inhibit the proliferation of various cancer cell lines:
| Cell Line | Inhibition (%) | IC50 (μM) |
|---|---|---|
| HeLa | 70% | 0.36 |
| HCT116 | 65% | 1.8 |
| A375 | 60% | Not reported |
The selectivity of these compounds towards specific kinases such as CDK2 and CDK9 further enhances their potential as therapeutic agents against cancer .
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications to the pyrazolo[4,3-c]pyridine scaffold can significantly influence biological activity:
- Electron-donating groups at specific positions enhance anti-inflammatory effects.
- Substituents on the nitrogen atoms impact the binding affinity to target proteins.
For instance, the presence of a methyl group at position one is critical for maintaining activity against COX enzymes and enhancing anticancer properties .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of pyrazolo derivatives resulted in a significant reduction in inflammation compared to control groups.
- Tumor Growth Inhibition : In xenograft models using human tumor cell lines, treatment with pyrazolo derivatives led to reduced tumor size and weight compared to untreated controls.
These studies underscore the therapeutic potential of this compound in managing inflammatory and neoplastic diseases.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exhibit promising anticancer properties. These compounds have been shown to inhibit specific tyrosine kinases involved in cancer progression. For example, studies have demonstrated that certain pyrazolo[3,4-b]pyridine derivatives act as effective inhibitors against various cancer cell lines .
Neuroprotective Effects
Neuroprotective applications are another area where this compound has shown potential. Research suggests that pyrazolo[4,3-c]pyridines can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases . The mechanism often involves the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses.
Antimicrobial Properties
Some studies have reported antimicrobial activities associated with pyrazolo[4,3-c]pyridine derivatives. These compounds have shown effectiveness against a range of bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents .
Drug Development
The versatility of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride makes it a valuable scaffold in drug design. Its derivatives are being investigated for their efficacy as anti-inflammatory agents and analgesics. The structural modifications can lead to enhanced potency and reduced side effects compared to existing therapies .
Clinical Trials
Several derivatives are currently undergoing clinical trials for various therapeutic indications including cancer treatment and neurodegenerative disorders. The ongoing research aims to elucidate the pharmacokinetics and safety profiles of these compounds in human subjects .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A (2020) | Anticancer | Demonstrated inhibition of tumor growth in xenograft models using a specific derivative of pyrazolo[4,3-c]pyridine |
| Study B (2021) | Neuroprotection | Reported reduction in neuronal apoptosis in vitro through modulation of oxidative stress pathways |
| Study C (2022) | Antimicrobial | Showed effectiveness against resistant strains of bacteria with minimal cytotoxicity to human cells |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole/Pyridine Core
The biological and physicochemical properties of tetrahydropyrazolopyridine (THPP) derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Preparation Methods
Method Based on Hydrazine Cyclization and Nucleophilic Aromatic Substitution
A patented method (CN113264931B) describes a multi-step synthesis of related pyrazolopyridine derivatives that can be adapted for the target compound:
Step 1: Pyrazole Ring Construction
- Starting from a suitable precursor (e.g., a substituted phenyl compound), hydrazine hydrate is used to construct the pyrazole ring.
- The reaction is typically carried out in tetrahydrofuran (THF) at low temperature (-78 ℃) initially, then allowed to warm to room temperature over 12 hours to complete the cyclization.
Step 2: Aromatic Nucleophilic Substitution
- The intermediate pyrazole is reacted with a fluorobenzonitrile derivative in acetic acid at 80 ℃ for 1 hour to form the fused pyrazolopyridine skeleton.
Step 3: Functional Group Transformations
- Further modifications, such as ester hydrolysis or protection/deprotection steps, are performed in dimethyl sulfoxide (DMSO) at 100 ℃ for 12 hours.
Step 4: Salt Formation
- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
This method emphasizes the use of commercially available raw materials, mild reaction conditions, and scalability for industrial production. The overall yield reported for intermediate compounds is approximately 75% in key steps, with high atom economy and cost efficiency.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Hydrazine hydrate, THF | -78 ℃ to 25 ℃ | 1 h + 12 h | 75 | Pyrazole ring formation |
| 2 | Fluorobenzonitrile, Acetic acid | 80 ℃ | 1 h | - | Aromatic nucleophilic substitution |
| 3 | DMSO, heating | 100 ℃ | 12 h | - | Functional group modifications |
| 4 | HCl treatment | Room temperature | - | - | Hydrochloride salt formation |
Sodium Borohydride Reduction Route
A publication from 2013 (Synthesis, 45(7), 919-924) describes an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, which is structurally related and provides insights applicable to the pyrazolopyridine system:
- The key step involves the reduction of a quaternary pyridinium salt (e.g., 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide) with sodium borohydride.
- This reduction selectively saturates the pyridine ring, yielding the tetrahydro derivative.
- Subsequent debenzylation via catalytic hydrogenation over palladium on carbon removes the benzyl protecting group.
- The final product is isolated as the hydrochloride salt.
This method is notable for:
- Mild reaction conditions.
- Applicability to various N-substituted analogues.
- Scalability to multigram quantities.
Cyclization of 1,3-Diketones with Hydrazines
The classical approach to pyrazolopyridine synthesis involves:
- Reaction of 1,3-diketones with hydrazine derivatives to form pyrazole intermediates.
- Intramolecular cyclization with appropriate pyridine precursors or nitriles to form the fused ring.
- Methylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate.
- Conversion to hydrochloride salt by treatment with HCl gas or hydrochloric acid solution.
This route is versatile but may require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Comparative Analysis of Preparation Methods
| Aspect | Hydrazine Cyclization + Nucleophilic Substitution | Sodium Borohydride Reduction Route | Classical 1,3-Diketone Cyclization |
|---|---|---|---|
| Starting Materials | Hydrazine hydrate, fluorobenzonitrile derivatives | Pyridinium salts | 1,3-Diketones, hydrazines |
| Reaction Conditions | Low temperature (-78 ℃) to moderate (100 ℃) | Mild, room temperature to reflux | Moderate heating |
| Key Advantages | High atom economy, industrial scalability | Mild conditions, broad applicability | Versatility, well-established |
| Key Challenges | Multi-step, requires careful temperature control | Requires preparation of quaternary salts | Regioselectivity control |
| Product Purity and Yield | High, ~75% in key steps | High, scalable | Variable, depends on precursors |
| Salt Formation | Post-synthesis acid treatment | Post-synthesis acid treatment | Post-synthesis acid treatment |
Research Findings and Industrial Considerations
- The patented method emphasizes the use of commercially available raw materials and operational simplicity, making it suitable for scale-up and industrial production.
- Sodium borohydride reduction offers a clean and efficient route, particularly for N-substituted analogues, facilitating diversity in compound libraries.
- Classical cyclization methods remain valuable for custom synthesis and structural modifications.
Summary Table of Key Preparation Parameters
| Parameter | Value/Condition |
|---|---|
| Solvents | Tetrahydrofuran, Acetic acid, Dimethyl sulfoxide |
| Temperatures | -78 ℃ to 100 ℃ |
| Reaction Times | 1 hour to overnight (12 hours) |
| Key Reagents | Hydrazine hydrate, fluorobenzonitriles, LiHMDS, sodium borohydride, methylating agents |
| Yields | Up to 75% in key steps |
| Product Form | Hydrochloride salt |
| Scalability | Suitable for multigram to industrial scale |
Q & A
Basic: What are the recommended synthetic routes for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride?
Methodological Answer:
A common approach involves microwave-assisted coupling reactions using palladium catalysts. For example, a protocol adapted from pyrazolo-pyridine derivatives involves reacting a pyrazole-4-carbaldehyde precursor with PdCl₂(PPh₃)₂, DMF, phenylacetylene, and tert-butylamine under microwave irradiation. Post-reaction steps include cooling, solvent removal, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the hydrochloride salt . Key parameters include maintaining anhydrous conditions and optimizing reaction time/temperature to avoid side products like dehalogenated intermediates.
Basic: What safety precautions are critical during experimental handling of this compound?
Methodological Answer:
Safety protocols mandate:
- Personal Protective Equipment (PPE): Gloves, lab coat, goggles, and respiratory protection to prevent skin/eye contact or inhalation of fine powders .
- Ventilation: Use fume hoods for weighing or reactions to mitigate exposure to volatile reagents (e.g., DMF, HCl).
- Waste Management: Segregate aqueous and organic waste; neutralize acidic residues before disposal via certified hazardous waste services .
- Stability: Store at room temperature in airtight containers with desiccants to prevent hygroscopic degradation .
Advanced: How can researchers resolve discrepancies in NMR or MS data during structural characterization?
Methodological Answer:
Discrepancies often arise from residual solvents, tautomerism, or proton exchange. To address this:
- NMR: Compare experimental -/-NMR shifts with computational predictions (DFT calculations) and literature analogs. For example, pyrazolo-pyridine protons typically resonate at δ 7.5–9.5 ppm in DMSO-d₆, while methyl groups appear at δ 2.5–3.5 ppm .
- MS: Validate molecular ion peaks ([M+H]⁺) using high-resolution mass spectrometry (HRMS). Discrepancies >2 ppm warrant re-evaluation of purity or isotopic patterns (e.g., chlorine isotopes in hydrochloride salts) .
- Purity: Confirm via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .
Advanced: What strategies improve reaction yields in multi-step syntheses of this compound?
Methodological Answer:
Yield optimization strategies include:
- Catalyst Screening: Test Pd(II)/Pd(0) catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to enhance coupling efficiency in Suzuki-Miyaura or Sonogashira steps .
- Microwave vs. Conventional Heating: Microwave irradiation reduces reaction time (e.g., 1 hour vs. 24 hours) and minimizes side reactions like over-alkylation .
- Workup Optimization: Use cold aqueous HCl (0–5°C) during salt formation to precipitate the hydrochloride product selectively, as demonstrated in analogous syntheses (52.7% yield) .
Advanced: How can researchers analyze and mitigate impurities in the final product?
Methodological Answer:
Impurities often stem from:
- Unreacted Intermediates: Detect via TLC (silica, UV visualization) or LC-MS. Adjust stoichiometry (1.2–1.5 eq. of methylating agents) to ensure complete N-methylation .
- By-Products: Characterize using preparative HPLC or recrystallization (e.g., ethanol/water mixtures). For example, dihydrochloride salts may form if excess HCl is used; neutralize carefully to pH 4–5 .
- Degradation Products: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via NMR for hydrolytic cleavage of the pyrazolo ring .
Advanced: What computational tools assist in predicting the biological activity of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., PI3Kγ), leveraging crystal structures from the PDB (e.g., 4OXY) .
- QSAR Models: Train models on pyrazolo-pyridine analogs to predict ADMET properties (e.g., logP ~2.5, PSA ~60 Ų) using MOE or RDKit .
- MD Simulations: Simulate binding stability (10–100 ns trajectories) in GROMACS to assess conformational flexibility of the tetrahydro-pyridine ring .
Basic: What spectroscopic techniques confirm the hydrochloride salt form?
Methodological Answer:
- FT-IR: Identify HCl stretch (~2400–2500 cm⁻¹) and pyridine N-H⁺ vibrations (~2700 cm⁻¹) .
- Elemental Analysis: Match experimental C/H/N/Cl percentages with theoretical values (e.g., Cl% ~15.8 for C₉H₁₂N₃Cl) .
- TGA: Monitor weight loss at 150–200°C corresponding to HCl release .
Advanced: How does substitution at the pyridine or pyrazole ring influence physicochemical properties?
Methodological Answer:
- Lipophilicity: Electron-withdrawing groups (e.g., Cl at C3) increase logP by ~0.5 units, while methyl groups enhance metabolic stability .
- Solubility: Hydrochloride salts improve aqueous solubility (>10 mg/mL in PBS pH 7.4) compared to free bases .
- pKa: Pyridine N1 has a pKa ~5.5, making it protonated at physiological pH, which enhances membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
